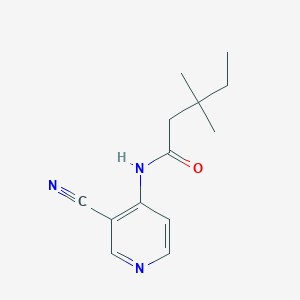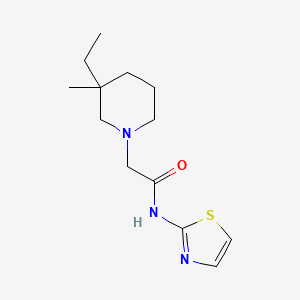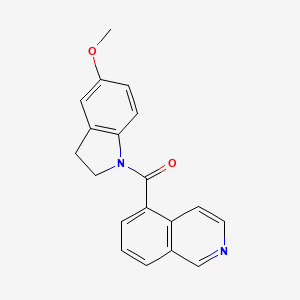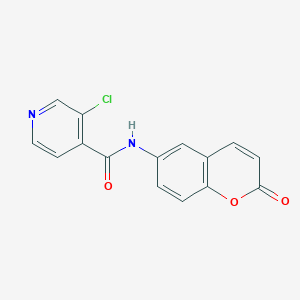
N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide is a chemical compound that features a pyridine ring substituted with a cyano group at the 3-position and a dimethylpentanamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide typically involves the reaction of 3-cyanopyridine with 3,3-dimethylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 3-carboxypyridine-4-yl-3,3-dimethylpentanamide.
Reduction: 3-aminopyridine-4-yl-3,3-dimethylpentanamide.
Substitution: 3-nitropyridine-4-yl-3,3-dimethylpentanamide or 3-halopyridine-4-yl-3,3-dimethylpentanamide.
Scientific Research Applications
N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-cyanopyridine: Lacks the dimethylpentanamide group, making it less hydrophobic and potentially less bioactive.
3-aminopyridine: Contains an amino group instead of a cyano group, leading to different reactivity and biological activity.
3-nitropyridine: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Uniqueness
N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide is unique due to the presence of both the cyano and dimethylpentanamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyanopyridin-4-yl)-3,3-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-13(2,3)7-12(17)16-11-5-6-15-9-10(11)8-14/h5-6,9H,4,7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGLBKZHNLOWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)NC1=C(C=NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7189395.png)
![N-ethyl-3-[[2-(2-methyl-5-phenylmorpholin-4-yl)acetyl]amino]benzamide](/img/structure/B7189411.png)
![N-(4-acetylphenyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B7189415.png)

![6-chloro-2-[[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B7189429.png)
![3-(3-Fluoro-4-methylphenyl)-5-[3-[4-(trifluoromethyl)piperidin-1-yl]propyl]-1,2,4-oxadiazole](/img/structure/B7189433.png)
![N-(benzylcarbamoyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B7189435.png)


![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7189445.png)
![3-chloro-N-[5-(ethylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B7189452.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7189465.png)
![3-chloro-N-[2-methyl-3-(methylsulfonylmethyl)phenyl]pyridine-4-carboxamide](/img/structure/B7189466.png)
![N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide](/img/structure/B7189481.png)
